1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
39032-87-6 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C22H24N2O/c1-16(19-13-23-21-10-6-5-9-18(19)21)20-15-24(12-11-22(20)25)14-17-7-3-2-4-8-17/h2-10,13,16,20,23H,11-12,14-15H2,1H3 |
InChI Key |
KHACYSVTSFLQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCC1=O)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one generally involves:
- Construction or functionalization of the piperidin-4-one ring.
- Introduction of the benzyl substituent at the nitrogen (N-1) position.
- Attachment of the 1-(1H-indol-3-yl)ethyl group at the 3-position of the piperidinone ring.
This requires careful control of reaction conditions to achieve regioselectivity and stereoselectivity.
Preparation of the Piperidin-4-one Core
The piperidin-4-one scaffold can be prepared or functionalized through several methods:
- Hydrogenation of pyridine derivatives or reduction of corresponding pyridinium salts to yield 2,3-dihydro-1H-pyridin-4-ones, which can be further functionalized.
- Condensation reactions involving ketoesters or ketoamides with amines to form substituted piperidinones.
- Oxidation and reduction steps to introduce or modify substituents on the piperidine ring.
For example, 1-benzyl-2,3-dihydro-1H-pyridin-4-one derivatives have been synthesized using mercuric acetate oxidation methods, yielding high purity products suitable for further functionalization.
Introduction of the Benzyl Group at Nitrogen (N-1)
The N-benzyl substitution is commonly achieved by:
- N-alkylation of piperidin-4-one or its derivatives using benzyl bromide or benzyl chloride under basic or neutral conditions, often in polar aprotic solvents like DMF or ethanol.
- Protection of the indole nitrogen (N-H) prior to benzylation to avoid side reactions, typically by benzyl bromide in dry DMF at low temperatures (e.g., 5 °C), yielding N-benzylindole derivatives in good yields (~75%).
This step is crucial to ensure selective benzylation at the piperidine nitrogen without affecting the indole moiety.
Attachment of the 1-(1H-indol-3-yl)ethyl Group at the 3-Position
The 3-position substitution with the indol-3-yl ethyl group can be achieved by:
- Condensation of the piperidin-4-one with 1-(1H-indol-3-yl)ethyl precursors , often involving reductive amination or nucleophilic addition reactions.
- Use of indole-3-carbaldehyde derivatives prepared via Vilsmeier-Haack formylation of indole, followed by oxidation to carboxylic acid or acyl halide intermediates, which then react with piperidine derivatives.
- Reductive amination of the piperidin-4-one with 1-(1H-indol-3-yl)ethyl amines or related intermediates under mild conditions to form the desired substituted piperidinone.
Representative Preparation Method (Based on Patent CN105237463A)
A multi-step process for related piperidine derivatives involves:
| Step | Reaction Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia (25%) | Ethanol solvent, 30-40 °C, 16-30 h | Formation of intermediate amine |
| 2 | Extraction with methyl tertiary butyl ether, drying over sodium sulfate | Room temperature | Purification step |
| 3 | Reaction with L-di-p-toluoyltartaric acid salt in methanol-water (1:1) | 35-50 °C, 10-30 h | Formation of diastereomeric salt for purification |
| 4 | Filtration, washing with cold methanol, vacuum drying | 50-60 °C | Final product isolation |
This method avoids hazardous reagents like lithium aluminum hydride, uses inexpensive starting materials, and achieves total yields around 22-23% for the salt form of the piperidine derivative.
Analytical and Purification Techniques
- Chromatography : Flash silica gel chromatography is used to purify intermediates and final products, ensuring high purity (e.g., 90% yield of 1-benzyl-2-hexyl-piperidin-4-one).
- Spectroscopic Characterization : IR, 1H-NMR, 13C-NMR, and HRMS are employed to confirm structure and purity. Key IR absorptions include carbonyl stretches near 1713-1721 cm⁻¹ and characteristic indole signals.
- Crystallization and Salt Formation : Diastereomeric salt formation with chiral acids (e.g., L-di-p-toluoyltartaric acid) aids in purification and stereochemical control.
Comparative Yields and Advantages
Summary of Preparation Methods
| Step | Method | Reagents/Conditions | Outcome |
|---|---|---|---|
| Piperidin-4-one synthesis | Hydrogenation or condensation | Mercuric acetate oxidation or ketoester condensation | Piperidin-4-one core |
| N-Benzylation | Alkylation with benzyl bromide | Dry DMF, low temperature | N-benzyl piperidinone |
| Indol-3-yl ethyl attachment | Reductive amination or acylation | Indole-3-carbaldehyde derivatives, mild reductive conditions | 3-substituted piperidinone |
| Purification | Chromatography, salt formation | Silica gel, chiral acid salts | High purity product |
Chemical Reactions Analysis
Table 1: Conversion of 1-Benzyl-3-piperidone HCl to Free Base
Key Steps :
-
Deprotonation of the hydrochloride salt (e.g., using K₂CO₃ or NaOH) yields the free base for subsequent reactions .
-
Reduction of the ketone to alcohol intermediates (e.g., NaBH₄ in ethanol) .
Table 2: Indole Functionalization Strategies
Example Pathway :
-
Mannich Reaction : Condensation of 1-benzyl-3-piperidone with indole-3-acetaldehyde under acidic conditions forms the ethyl-linked indole-piperidine derivative .
-
Reductive Amination : Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) facilitates coupling of indole-3-ethylamine with the ketone .
Biological Activity and Further Modifications
The compound’s indole-piperidine hybrid structure shows relevance in CNS-targeted drug discovery:
Multi-Component Reactions (MCRs)
The Ugi reaction constructs complex indole-piperidine-dione hybrids:
-
Combine 2-(1H-indol-3-yl)ethylamine, benzaldehyde, tert-butyl isocyanide, and cyclohexenone.
-
Stir in methanol at rt for 24h.
-
Isolate 1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione in 65% yield.
Stability and Thermal Analysis
Thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-indoles reveal :
-
Decomposition Temperature : 220–240°C (N₂ atmosphere).
-
Phase Transitions : Glass transition (T_g) at 85°C, indicating amorphous solid dispersion suitability.
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of indole and piperidine structures exhibit significant antidepressant properties. The compound 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in treating depressive disorders by acting as a selective serotonin reuptake inhibitor (SSRI) .
1.2 Anti-cancer Properties
The indole moiety is known for its anti-cancer activities. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Neuropharmacology
2.1 Neuroprotective Effects
The neuroprotective properties of indole derivatives are well-documented. The compound has been investigated for its efficacy in protecting neuronal cells from oxidative stress and neurodegeneration. Animal models have shown that administration of this compound can significantly reduce markers of inflammation and cell death in neurodegenerative conditions .
2.2 Potential as an Analgesic
There is emerging evidence supporting the analgesic effects of this compound. Preclinical studies suggest that it may interact with opioid receptors, providing pain relief without the side effects associated with traditional opioids . This opens avenues for developing new pain management therapies.
Synthetic Organic Chemistry
3.1 Precursor for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, enabling chemists to create new compounds with tailored properties for specific applications .
3.2 Development of Novel Drug Candidates
The compound's unique structure can be modified to explore new drug candidates targeting different biological pathways. Researchers are investigating its derivatives for potential use in treating a range of diseases, including metabolic disorders and infections .
Case Studies and Research Findings
Biological Activity
1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one (CAS Number: 39032-87-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.44 g/mol. The compound features a piperidine ring substituted with an indole moiety, which is known for contributing to various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Ugi four-component reactions, which allow for the efficient assembly of complex structures. Recent methodologies have focused on optimizing yields and purities for high-throughput screening applications in drug discovery .
Anticancer Properties
Numerous studies have explored the anticancer potential of compounds related to indole and piperidine structures. For instance, derivatives exhibiting microtubule-destabilizing activity have shown promise in inhibiting breast cancer cell lines (MDA-MB-231). These compounds induced apoptosis and enhanced caspase-3 activity, suggesting a mechanism through which they may exert their anticancer effects .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.5 | Apoptosis induction |
| 7h | MDA-MB-231 | 2.5 | Microtubule destabilization |
| 10c | HepG2 | 10 | Cell cycle arrest |
Neuroprotective Effects
Research has indicated that some piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial for neuroprotection. The evaluation of radiolabeled variants of similar compounds showed promising in vitro anti-AChE activities but limited success in vivo due to metabolic instability . This highlights the necessity for further optimization in drug design to enhance bioavailability and efficacy.
Molecular Modeling Studies
Molecular modeling studies have been pivotal in understanding the interactions between this compound and its biological targets. Computational analyses suggest that the compound may interact with key proteins involved in cancer pathways through hydrophobic interactions and hydrogen bonding, which are essential for its biological activity .
Case Studies
Several case studies have documented the effects of related compounds on various cancer cell lines and their mechanisms:
- Study on MDA-MB-231 Cells : This study revealed that specific indole derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis at low concentrations .
- Neuroprotective Study : A study involving AChE inhibitors demonstrated that while certain derivatives showed promising results in vitro, their application in vivo was limited by rapid metabolic breakdown .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
1-Benzyl-3-methylpiperidin-4-one (CAS: 34737-89-8)
- Structure : A methyl group replaces the indole-ethyl substituent.
- Structural similarity score: 1.00 .
- Applications : Used as a synthetic intermediate in alkaloid synthesis.
1-Benzyl-3-phenylpiperidin-4-one (CAS: 446302-83-6)
- Structure : Phenyl group at position 3.
- Similarity score: 0.89 .
- Toxicity: No hazard data reported, contrasting with the indole derivative’s moderate toxicity .
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one (CAS: 35024-48-7)
Core Modifications: Piperidin-3-one vs. Piperidin-4-one
1-Benzyl-4-bromopiperidin-3-one (CAS: 775225-43-9)
Heterocyclic Substituents
1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one
- Structure : Thienyl groups at positions 3 and 4.
- Properties : Thiophene rings confer electron-rich character, influencing redox behavior. Synthesized via condensation reactions .
- Applications: Potential optoelectronic material due to conjugated system .
1-Benzoyl-4-(1H-indol-3-yl)piperidine
Structural-Activity Relationships (SAR)
- Position 3 Substituents: Methyl/Phenyl: Increase lipophilicity but reduce specific binding interactions. Dimethylamino: Enhances solubility and basicity, favoring ionic interactions. Thienyl: Introduces conjugation for electronic applications.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidin-4-one scaffolds. A key route includes:
Ester hydrolysis/decarboxylation : Starting from 1-benzyl-3-carbethoxy-4-piperidone hydrochloride (CAS 1454-53-1), hydrolysis under acidic/basic conditions removes the ester group, followed by decarboxylation .
Substitution reactions : Introducing the indole-ethyl moiety via nucleophilic substitution or coupling reactions. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) can enhance yields. For example, using anhydrous DMF as a solvent at 80–100°C improved substitution efficiency in analogous piperidinone derivatives .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Ester hydrolysis | 6M HCl, reflux, 12h | 70–85% | |
| Indole-ethyl coupling | Pd(PPh₃)₄, DMF, 80°C | 60–75% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, structurally related piperidinone derivatives (e.g., 1-benzyl-3,3-dimethylpiperidin-4-one) require:
- PPE : Gloves, lab coat, and eye protection (H315/H319 hazards: skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?
- Methodological Answer : Key NMR signals for validation:
- ¹H NMR :
- Piperidin-4-one carbonyl (δ ~207 ppm in ¹³C NMR).
- Benzyl protons (δ 7.2–7.4 ppm, multiplet).
- Indole NH (δ ~10.5 ppm, broad singlet) .
- Contradiction Resolution : Overlapping signals (e.g., piperidine CH₂ vs. indole CH) can be resolved via 2D techniques (COSY, HSQC). For example, in analog 1-benzyl-3-methyl-4-piperidone, HSQC confirmed coupling between piperidine H-3 (δ 2.8 ppm) and C-3 (δ 45 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR) for novel derivatives of this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic effects (e.g., ring-flipping in piperidine).
- X-ray Crystallography : Definitive structural assignment. For example, crystallography of (3E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one confirmed stereochemistry and bond angles .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks to rule out impurities .
Q. What experimental designs are recommended to evaluate the antimicrobial potential of this compound?
- Methodological Answer :
- In Vitro Assays :
MIC Determination : Broth microdilution against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Piperidinone derivatives with benzimidazole moieties showed MICs of 4–16 µg/mL .
Time-Kill Studies : Assess bactericidal vs. bacteriostatic activity.
- Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assay.
- Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) via kinetic assays .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Analog 1-benzyl-4-methylpiperidin-3-one has LogP ~2.1 .
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4).
- Molecular Docking : Identify binding to targets like serotonin receptors (5-HT₂A), leveraging structural similarity to bromperidol derivatives .
Q. What strategies are effective in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
